molecular formula C15H14BrN3O2 B8522588 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

Cat. No. B8522588
M. Wt: 348.19 g/mol
InChI Key: FYCCWDWJZSCVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one is a useful research compound. Its molecular formula is C15H14BrN3O2 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C15H14BrN3O2/c16-9-1-2-12-11(7-9)14-13(8-17-12)18-15(20)19(14)10-3-5-21-6-4-10/h1-2,7-8,10H,3-6H2,(H,18,20)

InChI Key

FYCCWDWJZSCVHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

On a larger scale, 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid (2011 g, (2005 g active), 5.71 mol) was added to the vessel with DMF (18.2 L). Triethylamine (4.7 L, 33.72 mol) was added with an endotherm observed from 21-18° C. Diphenyl phosphorazidate (1600 mL, 7.42 mol) was added over 10 minutes with an observed exotherm from 21° C. to 23° C. over the addition. The exotherm continued with the batch reaching 55° C. after 1 h (jacket held at 30° C.) with gas evolution. The reaction initially went into solution with a precipitate then forming after ˜30 minutes. Once the temperature had stabilised the batch was analysed by HPLC showing consumption of starting material and 99% product. The batch was heated to 60° C. for h with HPLC again indicating consumption of starting material and 98% product. The batch was concentrated in vacuo to a minimum volume (˜3 volumes) and the residue added to water (17 L) rinsing in with a further portion of water (10 L). The mixture was slurried for 1 h and filtered, washing with water (2×17 L). The solid was then returned to the vessel and slurried in sat. NaHCO3 solution (10 L) and MeOH (495 ml) for 1 h. The solid was collected by filtration, washing with water (2×3.5 L) and then oven dried in vacuo at 40° C. for 116 h to obtain 2023 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2011 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
4.7 L
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (18.9 g, 81.9 mmol) was added portionwise to a mixture of 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide (57.3 g, 163.7 mmol) and DBU (54.7 g, 360.1 mmol) in MeOH (500 mL) at 0° C. The resulting mixture was allowed to warm and stirred at r.t. for 30 minutes. The resulting mixture was evaporated to dryness and the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL) to afford the desired material (46.0 g, 81%) as a yellow solid. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.64 (2H, m), 1.87-1.98 (2H, m), 3.28-3.42 (2H, m), 3.79-3.89 (2H, m), 3.95-3.98 (1H, m), 7.62 (1H, bs), 7.70-7.85 (2H, m), 7.89 (1H, d), 8.12 (1H, bs), 8.60 (1H, s), 8.71 (1H, s).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.